2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of isoindoline, thiazole, and phenyl groups
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structure of the compound is confirmed through spectral data, elemental analyses, and chemical transformations .
Chemical Reactions Analysis
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings, to form various substituted derivatives.
Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The major products formed from these reactions are often new derivatives with potential biological activities .
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential anticancer, antibacterial, and antifungal properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring and have similar biological activities.
Isoindoline Derivatives: Compounds with the isoindoline structure also exhibit various biological properties.
Phenyl Derivatives: These compounds have phenyl groups and are used in similar applications.
The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-23(28-26-27-21(16-33-26)18-11-5-2-6-12-18)22(15-17-9-3-1-4-10-17)29-24(31)19-13-7-8-14-20(19)25(29)32/h1-14,16,22H,15H2,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHPLZVNUQHTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=NC(=CS2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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